1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Overview
Description
“1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H13ClFN3. It has a molecular weight of 254.13 . It is a solid compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is 1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H .Physical And Chemical Properties Analysis
“1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the search results for this specific compound.Scientific Research Applications
1. Pharmacokinetics and Receptor Affinity
A study by van Niel et al. (1999) explored the pharmacokinetic profiles of fluorinated piperazines. They found that incorporating fluorine significantly affected the oral absorption of these compounds, although the impact on oral bioavailability varied.
2. Positron Emission Tomography (PET) Tracers
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as PET tracers for serotonin 5-HT(1A) receptors. They demonstrated that one derivative was a promising candidate for improved in vivo quantification of these receptors in neuropsychiatric disorders, due to its high brain uptake and stability to defluorination (García et al., 2014).
3. Antimicrobial Activity
Babu et al. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating their in vitro antibacterial and antifungal activities. Several compounds exhibited potential antimicrobial activity (Babu et al., 2015).
4. Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) studied the luminescent properties of novel piperazine-substituted naphthalimide compounds. Their research demonstrated fluorescence quantum yields and photo-induced electron transfer processes, providing insights into potential applications in fluorescence-based technologies (Gan et al., 2003).
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBVKEJEKZGRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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